molecular formula C12H26O B1606274 2-Ethyl-1-decanol CAS No. 21078-65-9

2-Ethyl-1-decanol

Cat. No.: B1606274
CAS No.: 21078-65-9
M. Wt: 186.33 g/mol
InChI Key: LTHQZRHTXDZWGX-UHFFFAOYSA-N
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Description

2-Ethyl-1-decanol is a chemical compound with the formula C12H26O . It is a branched alcohol and is one of the constituents of the essential oil, extracted from the roots of Adiantum flabellulatum .


Synthesis Analysis

The synthesis of this compound could potentially involve the Guerbet reaction, which is a dimerization of alcohols with liberation of water to give branched alcohols with twice the number of carbons as the starting material . Another possible method is the reaction of 1-Decene with Triethylaluminum .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 26 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.3342 . It has a density of 0.8±0.1 g/cm3, a boiling point of 245.5±8.0 °C at 760 mmHg, and a flash point of 100.1±6.5 °C . It also has a molar refractivity of 59.1±0.3 cm3 .

Scientific Research Applications

NMR Spectroscopy in Polymer Analysis

Yang Li et al. (1997) conducted a study using 13C-NMR spectroscopy to analyze the oligomer distribution in ethoxylated linear and branched alkanols, including 1-decanol and its derivatives. This research demonstrates the application of NMR spectroscopy in determining the oligomer distribution in ethoxylated alkanols, which is valuable for polymer analysis and quality control in the polymer industry (Yang Li, F. Heatley, T. Blease, & R. I. Thompson, 1997).

Solubility Studies in Ionic Liquids

The solubility of ethyl-(2-hydroxyethyl)-dimethylammonium bromide in alcohols, including 1-decanol, was studied by U. Domańska & R. Bogel-Łukasik (2005). This research is relevant for understanding the solubility behaviors of compounds in different alcohols, contributing to the development of new solvent systems for chemical processes (U. Domańska & R. Bogel-Łukasik, 2005).

Hydrophobic Coatings

A study by D. Schmidt et al. (1994) on water-based non-stick hydrophobic coatings involved compounds like 1-decanol. This research has implications in the development of advanced coating materials, particularly in creating surfaces that resist water and other substances (D. Schmidt, Charles E. Coburn, B. M. Dekoven, G. E. Potter, G. Meyers, & D. Fischer, 1994).

Extraction and Purification Processes

Guihua Yang et al. (2013) explored the role of different diluents, including 2-ethyl-1-hexanol, in extracting acetic acid. This study is significant for the field of separation and purification technology, providing insights into the effectiveness of various diluents in extraction processes (Guihua Yang, M. Jahan, Laboni Ahsan, & Y. Ni, 2013).

Enhancing Heat Transformer Performance

W. Rivera & J. Cerezo (2005) researched the use of additives, including 2-ethyl-1-hexanol, in improving the performance of a single-stage heat transformer. This study contributes to the field of energy research, specifically in enhancing the efficiency of heat transformation systems (W. Rivera & J. Cerezo, 2005).

Fragrance Material Review

A review by D. Mcginty, C. Letizia, & A. Api (2010) on 2-ethyl-1-butanol, a related compound, provided a comprehensive toxicologic and dermatologic assessment. This study is significant for understanding the safety and application of fragrance ingredients in various products (D. Mcginty, C. Letizia, & A. Api, 2010).

Liquid-Liquid Equilibria Studies

I. Kirbaslar et al. (2000) investigated liquid-liquid equilibria in systems involving 1-decanol. This research contributes to the field of chemical engineering by providing valuable data for the separation processes in chemical industries (I. Kirbaslar, S. Çehreli, D. Ustun, & E. Keskinocak, 2000).

Catalytic Production of Higher Alcohols

A study on the catalytic production of higher alcohols from ethanol by Akshay D. Patel et al. (2015) involved 2-ethyl-1-hexanol as an example. This research is crucial for the sustainable production of biobased alcohols and understanding the economic and environmental implications of these processes (Akshay D. Patel, S. Telalović, J. H. Bitter, E. Worrell, & M. Patel, 2015).

Biochemical Analysis

Biochemical Properties

2-Ethyl-1-decanol plays a significant role in biochemical reactions, particularly in the synthesis of esters and other derivatives. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as a substrate for alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. Additionally, this compound can interact with fatty acid synthase, influencing the synthesis of long-chain fatty acids. These interactions are crucial for the compound’s role in metabolic processes and its industrial applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in lipid metabolism, leading to changes in the production and storage of lipids within cells. Additionally, it can impact cell signaling pathways related to inflammation and oxidative stress, thereby influencing cellular responses to environmental stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase, which plays a key role in fatty acid synthesis. This inhibition can result in decreased lipid production and altered cellular metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. Long-term exposure to this compound can lead to changes in cellular function, such as altered lipid metabolism and increased oxidative stress. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on lipid metabolism and cellular function. At high doses, it can exhibit toxic or adverse effects, such as liver damage, inflammation, and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and energy production. It can be metabolized by enzymes such as alcohol dehydrogenases and fatty acid synthase, leading to the production of various metabolites. These metabolic pathways are essential for the compound’s role in cellular function and its potential therapeutic applications. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by fatty acid transport proteins, which facilitate its uptake and distribution within cells. Once inside the cell, this compound can accumulate in lipid droplets or other cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often localized in lipid droplets, endoplasmic reticulum, and other organelles involved in lipid metabolism. This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular function and its potential therapeutic applications .

Properties

IUPAC Name

2-ethyldecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-5-6-7-8-9-10-12(4-2)11-13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHQZRHTXDZWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337923
Record name 2-Ethyl-1-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21078-65-9
Record name 2-Ethyl-1-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Decanol, 2-ethyl-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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